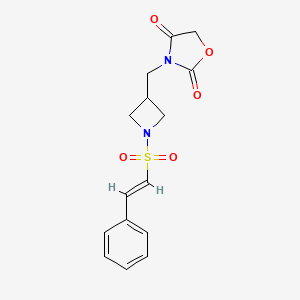
(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and antibiotic resistance. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its overall therapeutic potential.
Oxazolidinones, including the compound , primarily exert their effects by inhibiting protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for bacterial translation. This mechanism is crucial for their role as antibiotics against multidrug-resistant Gram-positive bacteria. Furthermore, emerging research indicates that certain oxazolidinones may also induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazolidinone derivatives. The compound this compound has been evaluated for its cytotoxic effects on different cancer cell lines.
Key Findings:
- Cell Lines Tested: The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- Cytotoxicity: The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action: Apoptosis was induced via caspase activation and mitochondrial membrane potential disruption, leading to increased ROS levels .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 17.66 | Apoptosis via caspase activation |
| HeLa | 31.10 | Mitochondrial dysfunction |
Case Studies
- Study on Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 and HeLa cells compared to non-tumorigenic cell lines like MCF-10A, indicating selective toxicity towards cancer cells .
- Mechanistic Insights : Further investigations revealed that treatment with the compound led to G1 phase arrest in the cell cycle and downregulation of Cyclin D1 protein expression, which is critical for cell cycle progression .
Additional Biological Activities
Beyond its anticancer properties, oxazolidinone derivatives have shown promise in other therapeutic areas:
- Antibacterial Activity : The compound may exhibit antibacterial effects similar to other members of the oxazolidinone class by targeting bacterial ribosomes.
- Potential in Other Diseases : Some derivatives have been studied for their roles in diabetes management and neurological disorders due to their ability to modulate various biological pathways .
特性
IUPAC Name |
3-[[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c18-14-11-22-15(19)17(14)10-13-8-16(9-13)23(20,21)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKYEPGSWSSDW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














